molecular formula C26H26N2O5S2 B3010461 Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 394229-03-9

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3010461
CAS No.: 394229-03-9
M. Wt: 510.62
InChI Key: QWFOGDFJCUIAPU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H26N2O5S2 and its molecular weight is 510.62. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, viral infections, cancer progression, and more .

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific pathways affected would depend on the particular targets of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S2/c1-2-33-26(30)23-20-8-4-6-10-22(20)34-25(23)27-24(29)18-11-13-19(14-12-18)35(31,32)28-16-15-17-7-3-5-9-21(17)28/h3,5,7,9,11-14H,2,4,6,8,10,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFOGDFJCUIAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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